2-[1-(4-Bromophenyl)ethyl]phenol
Description
2-[1-(4-Bromophenyl)ethyl]phenol is an aromatic compound featuring a phenol group substituted with a 1-(4-bromophenyl)ethyl moiety. This structure combines the electron-withdrawing bromine atom on the phenyl ring with the steric and electronic effects of the ethyl-phenol linkage. Such compounds are often intermediates in medicinal chemistry, particularly for developing tyrosine phosphatase inhibitors or anticancer agents .
Properties
CAS No. |
65699-85-6 |
|---|---|
Molecular Formula |
C14H13BrO |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)ethyl]phenol |
InChI |
InChI=1S/C14H13BrO/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-10,16H,1H3 |
InChI Key |
ONEXMVPNOFTFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenyl)ethyl]phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where a bromophenyl group is introduced to the phenol ring under specific conditions . Another method involves the Friedel-Crafts acylation followed by a reduction step to introduce the ethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Bromophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as bromination and nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as bromine water and nitric acid are used for bromination and nitration, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Phenyl derivatives
Substitution: Brominated and nitrated phenol derivatives
Scientific Research Applications
2-[1-(4-Bromophenyl)ethyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(4-Bromophenyl)ethyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The bromophenyl group can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues of 2-[1-(4-Bromophenyl)ethyl]phenol include:
- 2-(1-(4-Bromophenyl)vinyl)phenol (CAS: 1448251-17-9): Features a vinyl group instead of ethyl, altering conjugation and steric bulk. This compound is synthesized via palladium-catalyzed coupling and exhibits distinct reactivity in cycloaddition reactions .
- 2-[1-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazineylidene)ethyl]-phenol (Compound 3c): A thiazole-hydrazone hybrid with demonstrated antiproliferative activity against breast cancer cells (IC₅₀ = 1.2–3.8 μM) .
Comparative Data Table
Key Insights and Implications
- Therapeutic Versatility: Thiazole and pyrrole derivatives highlight the adaptability of bromophenyl-phenol scaffolds in targeting diverse pathways (e.g., kinase inhibition vs. phosphatase modulation) .
- Synthetic Flexibility : The compound’s utility as an intermediate underscores its role in modular drug design, enabling rapid diversification into bioactive molecules .
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